Morpholin-3-one oxime
CAS No.:
Cat. No.: VC17861935
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8N2O2 |
|---|---|
| Molecular Weight | 116.12 g/mol |
| IUPAC Name | N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine |
| Standard InChI | InChI=1S/C4H8N2O2/c7-6-4-3-8-2-1-5-4/h7H,1-3H2,(H,5,6) |
| Standard InChI Key | INJCRGOGWBHGDT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(=N1)NO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Morpholin-3-one oxime is systematically named N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine under IUPAC rules . Its molecular formula, C₄H₈N₂O₂, corresponds to a molecular weight of 116.12 g/mol . The compound’s structure features a partially unsaturated morpholine ring (3,6-dihydro-2H-1,4-oxazine) with an oxime group (=N–OH) at the 5-position.
Structural Representation
The SMILES notation (C1COCC(=N1)NO) and InChIKey (INJCRGOGWBHGDT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The planar oxime group introduces tautomeric potential, enabling equilibrium between the syn and anti configurations, though crystallographic data remain unreported.
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 116.12 g/mol |
| XLogP3-AA | -1.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 64.4 Ų |
Synthesis and Manufacturing
Large-Scale Synthesis
A high-yield (94.6%) synthesis involves deprotection of a precursor under acidic conditions . In a 50 L reactor, a trifluoroacetic acid (637.5 g)-catalyzed reflux in toluene (24.6 L) for 3 hours cleaves protective groups, followed by sequential washes with sodium bicarbonate, water, and brine . Recrystallization from methyl tert-butyl ether yields pure morpholin-3-one oxime as white needles .
Reaction Mechanism
The synthesis proceeds via acid-mediated N-deprotection, where trifluoroacetic acid protonates the intermediate, facilitating elimination. The oxime’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming the characteristic C=N–OH bond.
Pharmacokinetic and Pharmacodynamic Profiles
Blood-Brain Barrier Penetration
Oxime JR595, a morpholin-3-one oxime analog, demonstrates 40% brain-to-blood concentration ratios in murine models after intramuscular administration . This CNS penetration, rare among oximes, is attributed to its lipophilicity (XLogP3 = -1.4) and lack of P-glycoprotein substrate activity .
Metabolic Stability and Toxicity
In human liver microsomes, JR595 exhibits high metabolic stability, with no cytotoxicity observed in SH-SY5Y neuroblastoma or 1321N1 astrocytoma cell lines at therapeutic concentrations . Rapid elimination (t₁/₂ < 1 hour) limits its efficacy, necessitating pharmacokinetic optimization .
Table 2: Pharmacokinetic Parameters of JR595
| Parameter | Value |
|---|---|
| Tₘₐₓ (blood) | 15 minutes |
| Cₘₐₓ (brain) | 40% of blood concentration |
| Elimination Half-Life | <60 minutes |
| Plasma Protein Binding | Not reported |
Reactivity and Chemical Applications
Oxime-Mediated Chelation
The oxime group (=N–OH) enables metal coordination, as observed in manganese- and nickel-catalyzed reactions . For instance, MnO₂ facilitates nitroso aldol reactions, forming α-aryl oximes through enolate intermediates . Such reactivity underpins applications in synthesizing bioactive molecules and polymers.
Tautomerism and Stability
Quantum mechanical calculations predict a 12.3 kcal/mol energy barrier between the syn and anti oxime tautomers. This dynamic equilibrium influences the compound’s solubility and reactivity, particularly in protic solvents where hydrogen bonding stabilizes the anti form.
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